molecular formula C18H26N6O3 B2931461 1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl)-4-ethylpiperazine-2,3-dione CAS No. 2034448-96-7

1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl)-4-ethylpiperazine-2,3-dione

Cat. No.: B2931461
CAS No.: 2034448-96-7
M. Wt: 374.445
InChI Key: UTMBBDRIFQDFLL-UHFFFAOYSA-N
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Description

This compound features a bis-piperazine core, where one piperazine is substituted with a 3-cyclopropyl-1-methylpyrazole moiety via a carbonyl linkage, and the second piperazine is modified into a 2,3-dione ring with an ethyl group at the 4-position.

Properties

IUPAC Name

1-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazine-1-carbonyl]-4-ethylpiperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O3/c1-3-21-10-11-24(17(26)16(21)25)18(27)23-8-6-22(7-9-23)15-12-14(13-4-5-13)19-20(15)2/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMBBDRIFQDFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCN(CC2)C3=CC(=NN3C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl)-4-ethylpiperazine-2,3-dione is a derivative of piperazine and pyrazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by a complex structure that includes a piperazine core and a pyrazole moiety. The presence of cyclopropyl and ethyl groups may influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing promising results in several areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrazole and piperazine have shown cytotoxic effects against various cancer cell lines. A study demonstrated that piperazine derivatives can inhibit cell growth in multiple human cancer lines with varying efficacy .

The mechanisms through which these compounds exert their effects often involve:

  • Inhibition of Cell Proliferation : Many studies report that pyrazole derivatives can significantly reduce cell proliferation in cancer cells. For example, certain derivatives have shown a reduction in growth percentages ranging from -85.67% to -41.54% across different cancer cell lines .
  • Induction of Apoptosis : Some pyrazole-based compounds induce apoptosis in cancer cells, leading to cell death. This is often assessed through assays measuring cell viability and apoptosis markers.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar pyrazole derivatives have been tested against various pathogens, demonstrating moderate to excellent antifungal activity against phytopathogenic fungi .

Comparative Biological Activity Table

Activity Type Related Compounds Efficacy Notes
AnticancerPiperazine-pyrazole derivativesIC50 values ranging from 0.8 µMEffective against leukemia and melanoma cells
Antifungal3-(difluoromethyl)-1-methyl-1H-pyrazole derivativesModerate to excellentEffective against several phytopathogenic fungi
AntimicrobialPyrazole-based compoundsSignificant activity observedPotential for further development

Case Studies

  • Anticancer Research : In a study focused on the anticancer properties of piperazine derivatives, specific compounds showed strong cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. The study highlighted the potential for these compounds to be used in combination therapies with established chemotherapeutics like doxorubicin .
  • Antifungal Studies : Another investigation evaluated the antifungal activity of various pyrazole derivatives against seven species of phytopathogenic fungi. The results indicated that certain compounds exhibited higher efficacy than standard antifungal agents, suggesting their potential use in agricultural applications .

Comparison with Similar Compounds

Structural Comparisons

The compound’s unique features include:

  • Piperazine-2,3-dione core : Unlike standard piperazines, this oxidized form may influence hydrogen-bonding interactions or solubility.

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Structural Features Pharmacological Activity (If Reported) Synthesis Method (If Reported) Reference ID
Target Compound: 1-(4-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl)-4-ethylpiperazine-2,3-dione Bis-piperazine, pyrazole-cyclopropyl, piperazine-2,3-dione Not reported Likely involves coupling of pyrazole-piperazine with ethyl-piperazine-dione (inferred)
1-{1-(2-Methoxyethyl)-1H-tetrazol-5-ylmethyl}-4-(3-pyridinylmethyl)piperazine Tetrazolyl, pyridinyl, methoxyethyl Not reported Not detailed
5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) Chlorinated dithiol-3-one rings Potential antimicrobial/antioxidant activity Reaction of 4,5-dichloro-dithiol-3-one with piperazine
Compound 40b (Anti-schistosomal agent) Thiophene, hydroxyphenyl, piperazine Anti-schistosomal EDC•HCl/HOBt-mediated coupling
1-[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine Isoxazole, trifluoromethylpyridine Not reported Multi-step coupling
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Pyrazole, trifluoromethylphenyl Not reported Arylpiperazine-acid coupling
Pharmacological and Functional Insights
  • Metabolic Stability : The cyclopropyl group in the target compound may reduce oxidative metabolism compared to compounds with alkyl or aryl groups (e.g., ’s methoxyethyl or ’s trifluoromethyl groups) .
  • Target Selectivity: The piperazine-2,3-dione core could mimic diketopiperazine motifs, which are known for protease inhibition or CNS activity. This contrasts with unmodified piperazines (e.g., ’s anti-schistosomal compound) that typically target GPCRs or transporters .

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